Product packaging for 1-(3-Fluorophenoxy)butan-2-amine(Cat. No.:)

1-(3-Fluorophenoxy)butan-2-amine

Cat. No.: B13254068
M. Wt: 183.22 g/mol
InChI Key: NTWLELKSTVYWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenoxy)butan-2-amine hydrochloride is an organic compound with the molecular formula C10H15ClFNO and a molecular weight of 219.69 g/mol . It is supplied as a solid powder with a typical purity of 95% . The compound is identified by the CAS Number 223606-19-7 . This substance is categorized as a research chemical and is intended for use in scientific and laboratory research applications only. It is strictly for in vitro use and is not intended for diagnostic or therapeutic procedures, nor for human or animal utilization . The structural features of this molecule, including the phenoxy ether linkage and the amine functional group, make it a potential building block in medicinal chemistry and pharmacology research. Researchers may employ this compound in the synthesis of more complex molecules or as a reference standard in analytical studies. As with any chemical of this nature, proper safety protocols must be followed. Please refer to the relevant Safety Data Sheet (MSDS) for handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FNO B13254068 1-(3-Fluorophenoxy)butan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(3-fluorophenoxy)butan-2-amine

InChI

InChI=1S/C10H14FNO/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3

InChI Key

NTWLELKSTVYWHX-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC(=CC=C1)F)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of the 1 3 Fluorophenoxy Butan 2 Amine Scaffold

Strategic Approaches to 1-(3-Fluorophenoxy)butan-2-amine Synthesis

The construction of the this compound scaffold relies on established and reliable synthetic strategies. These approaches are foundational to the assembly of the phenoxyamine core and the introduction of the chiral amine functionality.

Nucleophilic Substitution Reactions in Phenoxyamine Synthesis

A cornerstone of phenoxyamine synthesis involves the nucleophilic substitution reaction between a halogenoalkane and an appropriate nucleophile, such as ammonia (B1221849) or a protected amine. libretexts.orgchemguide.co.ukstudymind.co.uk In the context of this compound, this typically involves the reaction of a precursor containing the 3-fluorophenoxy moiety and a leaving group at the 1-position of the butane (B89635) chain with an amine source.

The reaction of 1-bromo- or 1-chloro-3-fluorophenoxybutane with ammonia can yield the desired primary amine. chemguide.co.ukstudymind.co.uk However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. libretexts.org To mitigate this, a large excess of ammonia is often employed to favor the formation of the primary amine. studymind.co.uk

An alternative and more controlled approach is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as the nitrogen nucleophile. libretexts.org This method prevents over-alkylation and reliably produces the primary amine after a subsequent hydrolysis or hydrazinolysis step.

The general mechanism for nucleophilic substitution with ammonia proceeds in two stages. Initially, the nucleophilic ammonia attacks the electrophilic carbon of the halogenoalkane, displacing the halide and forming an ammonium (B1175870) salt. A second molecule of ammonia then acts as a base to deprotonate the ammonium ion, yielding the primary amine. chemguide.co.uk

ReactantsReagentsProductKey Considerations
1-Halogeno-3-fluorophenoxybutaneAmmoniaThis compoundPotential for over-alkylation
1-Halogeno-3-fluorophenoxybutanePhthalimide salt, then hydrolysisThis compoundAvoids over-alkylation

Catalytic Amination and Reductive Amination Techniques for Chiral Amines

The synthesis of chiral amines, a critical feature of this compound, is often accomplished through catalytic amination and reductive amination techniques. acs.orgnih.govresearchgate.netrsc.org These methods offer high enantioselectivity and are widely used in the pharmaceutical industry. researchgate.net

Reductive amination involves the reaction of a ketone, in this case, 1-(3-fluorophenoxy)butan-2-one, with an amine source, such as ammonia, to form an intermediate imine. masterorganicchemistry.comlibretexts.org This imine is then reduced in situ to the desired amine. masterorganicchemistry.comlibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com

Asymmetric reductive amination (ARA) is a powerful extension of this methodology that utilizes a chiral catalyst to induce stereoselectivity in the reduction step, leading to the formation of a single enantiomer of the amine. acs.orgresearchgate.net Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are commonly employed in these reactions. nih.govresearchgate.net The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). acs.org

Biocatalytic reductive amination using enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs) has emerged as a green and highly selective alternative. researchgate.netwhiterose.ac.uk These enzymes can catalyze the reductive amination of ketones with excellent stereocontrol, often under mild reaction conditions. researchgate.netwhiterose.ac.uk

MethodSubstrateReagents/CatalystProductKey Features
Reductive Amination1-(3-Fluorophenoxy)butan-2-oneAmmonia, NaBH3CN or NaBH(OAc)3Racemic this compoundGood yields, avoids over-alkylation
Asymmetric Reductive Amination1-(3-Fluorophenoxy)butan-2-oneAmmonia, Chiral Ir, Rh, or Ru catalyst, H2Enantiomerically enriched this compoundHigh enantioselectivity
Biocatalytic Reductive Amination1-(3-Fluorophenoxy)butan-2-oneAmine Dehydrogenase, Ammonia sourceEnantiomerically pure this compoundHigh stereoselectivity, mild conditions

Exploitation of Precursors and Intermediate Compounds

The synthesis of this compound is intrinsically linked to the availability and strategic use of key precursors and intermediates. The primary starting materials often include 3-fluorophenol (B1196323) and a suitable four-carbon chain with appropriate functional groups.

A common precursor is 1-halogeno-3-fluorophenoxybutane, which can be synthesized from 3-fluorophenol and a dihalogenated butane. The subsequent amination of this intermediate, as discussed in section 2.1.1, leads to the final product.

Another crucial intermediate is 1-(3-fluorophenoxy)butan-2-one. This ketone can be prepared through various methods, such as the oxidation of the corresponding secondary alcohol, 1-(3-fluorophenoxy)butan-2-ol. The ketone then serves as the substrate for reductive amination to introduce the amine functionality.

The synthesis of fluorinated pharmaceutical compounds often benefits from the introduction of the fluorine atom at an early stage. uva.nl Therefore, commercially available 3-fluorophenol is a logical and cost-effective starting point for the synthesis of the target molecule.

Advanced Synthetic Protocols

In addition to traditional methods, advanced synthetic protocols are being developed to improve the efficiency, safety, and scalability of fluorinated intermediate synthesis.

Continuous Flow Synthesis Applications for Fluorinated Intermediates

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates, including those that are fluorinated. researchgate.netrsc.orggoogle.com This technique offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for streamlined multi-step syntheses. uva.nlresearchgate.net

The synthesis of fluorinated intermediates often involves the use of hazardous reagents like fluorine gas. tib.eu Continuous flow reactors, such as microreactors or plug flow reactors, provide a safer environment for these reactions by minimizing the volume of hazardous material at any given time. google.com The high surface-area-to-volume ratio in these reactors allows for precise temperature control, which is critical for managing the exothermicity of fluorination reactions. uva.nl

TechnologyAdvantagesRelevance to this compound Synthesis
Continuous Flow SynthesisEnhanced safety, improved heat and mass transfer, scalability, potential for automation and multi-step synthesisSafer handling of fluorinating agents, precise control of reaction conditions for fluorination and amination steps, potential for a streamlined synthesis from simple precursors.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial parts of all starting materials. beilstein-journals.orgorganic-chemistry.orgmdpi.comnih.govresearchgate.net MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. mdpi.comresearchgate.net

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core scaffold or related structures. For instance, a Passerini or Ugi reaction could potentially be adapted to assemble the phenoxy-amino-butane backbone in a convergent manner. nih.gov

The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov By carefully selecting the starting components, it might be feasible to construct a precursor that can be readily converted to this compound. The versatility of MCRs makes them an attractive area for future research in the synthesis of complex pharmaceutical intermediates. beilstein-journals.org

Biocatalytic Approaches for Amine Synthesis

The synthesis of chiral amines through biocatalysis represents a significant advancement in green chemistry, offering high selectivity under mild conditions. diva-portal.orgdiva-portal.orgresearchgate.net Enzymes, particularly transaminases (TAs) and amine dehydrogenases (AmDHs), are at the forefront of these methodologies for producing compounds structurally similar to this compound. rsc.orgfrontiersin.orgyork.ac.uknih.gov

Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. mdpi.com This process, known as asymmetric reductive amination, can convert a prochiral ketone, such as 1-(3-fluorophenoxy)butan-2-one, into a specific enantiomer of the corresponding amine. diva-portal.orgdiva-portal.org The reaction mechanism involves a ping-pong bi-bi kinetic model where the PLP cofactor shuttles the amine functionality. mdpi.comacs.org A significant advantage of ω-TAs is their excellent enantioselectivity, which is dictated by the constrained substrate-binding pockets of the enzyme. mdpi.com Researchers have successfully employed ω-TAs for the synthesis of a wide range of pharmaceutical intermediates. mdpi.com For instance, the biocatalytic production of (S)-1-methoxypropan-2-amine, an analog of the target compound, has been achieved with high enantiomeric excess (>99% ee) and conversion rates (97%) using an optimized transaminase process. researchgate.net

Amine dehydrogenases (AmDHs) offer an alternative biocatalytic route. york.ac.uk These enzymes catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. researchgate.netfrontiersin.org Engineered AmDHs have shown remarkable efficiency in the synthesis of chiral primary amines from various ketones, including alkyl aryl ketones. nih.gov Through directed evolution, AmDH variants have been developed with enlarged, more hydrophobic active sites, enhancing their activity and specificity toward bulky substrates. nih.gov Studies on the synthesis of short-chain chiral amines like (S)-butan-2-amine have demonstrated the potential of wild-type AmDHs, achieving high conversions and enantioselectivities (up to 93.6% ee). frontiersin.orgyork.ac.uk

Table 1: Comparison of Biocatalytic Methods for Chiral Amine Synthesis

Feature ω-Transaminases (ω-TAs) Amine Dehydrogenases (AmDHs)
Reaction Type Asymmetric transamination Direct reductive amination
Amine Source Sacrificial amine donor (e.g., isopropylamine, L-alanine) nih.govmdpi.com Ammonia nih.gov
Cofactor Pyridoxal 5′-phosphate (PLP) mdpi.com NADH/NADPH researchgate.netfrontiersin.org
Key Advantage High enantioselectivity, well-established for various ketones diva-portal.orgmdpi.com High atom economy (uses ammonia directly), avoids by-product from amine donor researchgate.net

| Challenge | Unfavorable reaction equilibrium often requires strategies for displacement diva-portal.orgdiva-portal.org | Substrate scope can be limited, may require protein engineering for bulky substrates frontiersin.orgnih.gov |

Stereoselective Synthesis of this compound Enantiomers

Achieving high enantiomeric purity is critical for the development of chiral molecules. The stereoselective synthesis of the individual enantiomers of this compound relies on advanced catalytic methods that control the formation of the chiral center at the second carbon of the butane chain.

Chiral Catalyst Development

The development of effective chiral catalysts is fundamental to asymmetric synthesis. youtube.com For the synthesis of chiral amines, transition metal complexes featuring chiral ligands have proven particularly effective. nih.gov Iridium, rhodium, and ruthenium-based catalysts are prominent in this area. nih.govdicp.ac.cnresearchgate.net

A notable example is the use of Iridium complexes with chiral phosphine (B1218219) ligands, such as f-Binaphane. dicp.ac.cn These catalysts have demonstrated high reactivity and enantioselectivity (up to 99% ee) in the asymmetric hydrogenation of imines, which are key intermediates in reductive amination. dicp.ac.cn Similarly, chiral ruthenium catalysts, like those bearing the dtbm-Segphos ligand, have been successfully applied on a multi-kilogram scale for the direct asymmetric reductive amination of aryl methyl ketones, yielding chiral primary amines with greater than 93% ee. researchgate.net

The design of these catalysts is crucial; the chiral ligand creates a specific three-dimensional environment around the metal center. This chiral pocket forces the substrate to bind in a preferred orientation, leading to the formation of one enantiomer over the other during the hydrogenation or reduction step. nih.gov Besides metal-based catalysts, chiral Brønsted acids have also emerged as powerful tools for promoting enantioselective reactions, including the synthesis of fluoroamines through asymmetric protonation. nih.gov

Enantioselective Reductive Amination

Enantioselective reductive amination is a highly practical and widely used method for synthesizing chiral amines directly from ketones. researchgate.netconsensus.app This one-pot reaction combines a ketone (e.g., 1-(3-fluorophenoxy)butan-2-one) with an amine source (such as ammonia or an ammonium salt) and a reducing agent in the presence of a chiral catalyst. researchgate.netgoogle.com

The process circumvents the need to isolate the intermediate imine, which is often unstable. researchgate.netgoogle.com The success of the reaction hinges on a catalytic system that can efficiently reduce the in situ-formed imine with high stereocontrol. Iridium-f-Binaphane complexes, often used with additives like titanium(IV) isopropoxide and iodine, have achieved complete conversions and high enantioselectivities (up to 96% ee) for the reductive amination of various aryl ketones. dicp.ac.cngoogle.com

This method provides a direct pathway to chiral primary amines. dicp.ac.cn The reaction involves the initial condensation of the ketone with ammonia to form a prochiral NH-imine intermediate. Subsequent asymmetric hydrogenation of this C=N bond, guided by the chiral catalyst, establishes the stereocenter and produces the desired enantiomerically enriched amine. researchgate.net

Table 2: Key Catalysts in Enantioselective Reductive Amination

Catalyst System Substrate Type Key Features Reported Enantiomeric Excess (ee)
Ir-f-Binaphane / Ti(OiPr)₄ / I₂ Aryl Ketones High activity and enantioselectivity for direct reductive amination. dicp.ac.cngoogle.com Up to 96% dicp.ac.cngoogle.com
Ru-dtbm-Segphos / NH₃ Aryl Methyl Ketones Suitable for large-scale synthesis of chiral primary amines. researchgate.net >93% researchgate.net

| Engineered Amine Dehydrogenase (AmDH) | Alkyl (Hetero)Aryl Ketones | Biocatalytic approach with high conversion and specificity. nih.gov | Up to 99% nih.gov |

Derivatization Strategies for Structure-Activity Relationship Elucidation

To explore the biological potential of this compound, its structure can be systematically modified. These derivatization strategies are essential for elucidating structure-activity relationships (SAR), which connect chemical structure to biological function. nih.govnih.gov

Functional Group Modifications and Analog Generation

SAR studies involve creating a library of analogs by modifying various functional groups on the parent molecule. nih.govslideshare.net For the this compound scaffold, modifications can be introduced at several positions to probe interactions with a biological target.

Aromatic Ring Substitution: The position and nature of the fluorine atom on the phenoxy ring can be altered. Analogs with fluoro groups at the ortho- or para-positions, or with different halogen or methoxy (B1213986) substituents, could be synthesized. nih.govfrontiersin.org This helps to map the electronic and steric requirements of the binding pocket. acs.org

Alkyl Chain: The length and branching of the butyl chain can be varied. For example, changing the butyl group to a propyl or pentyl chain would explore the spatial constraints of the target.

Generating and testing these analogs provides crucial data on which molecular features are essential for biological activity and which can be modified to improve properties like potency and selectivity. nih.govmdpi.com

Formation of Salt Forms for Enhanced Stability

The physicochemical properties of a drug candidate, such as stability, solubility, and crystallinity, are critical for its development. Amine-containing compounds like this compound often exist as oils or low-melting-point solids in their free base form, which can present handling and stability challenges.

Formation of an acid addition salt is a common and effective strategy to overcome these issues. google.com Reacting the basic amine with a suitable acid (e.g., hydrochloric, sulfuric, tartaric, or mandelic acid) can produce a stable, crystalline salt. google.com The choice of the counter-ion is important and can influence the properties of the resulting salt. For chiral amines, using a chiral acid like (S)-mandelic acid can also serve as a method for classical resolution of enantiomers, allowing for the separation of the R and S forms via the differential solubility of the resulting diastereomeric salts. google.com These salts typically exhibit improved melting points, enhanced stability to degradation, and better handling characteristics compared to the free base, making them more suitable for formulation.

Heterocyclic Ring Incorporations

The primary amine group of the this compound scaffold serves as a versatile functional handle for the construction of various heterocyclic ring systems. The incorporation of these rings can significantly alter the physicochemical properties and pharmacological profile of the parent molecule. Established synthetic methodologies that utilize primary amines as key building blocks can be effectively applied to generate a diverse library of derivatives. This section explores several classical and contemporary methods for the synthesis of pyrrole (B145914), dihydropyridine (B1217469), and imidazole-containing analogues of this compound.

One of the most direct methods for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. organic-chemistry.orgalfa-chemistry.comwikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org By reacting this compound with various 1,4-dicarbonyl compounds, a range of N-substituted pyrrole derivatives can be accessed. The choice of substituents on the 1,4-dicarbonyl precursor directly translates to the substitution pattern on the resulting pyrrole ring, offering a modular approach to chemical diversification. For instance, the reaction with 2,5-hexanedione (B30556) would yield a 2,5-dimethylpyrrole derivative.

Another powerful multicomponent reaction for the synthesis of heterocyclic systems is the Hantzsch dihydropyridine synthesis. nih.govorganic-chemistry.orgyoutube.comwikipedia.org This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, which can be a primary amine. organic-chemistry.orgwikipedia.org In this context, this compound can serve as the nitrogen donor. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the primary amine and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the 1,4-dihydropyridine (B1200194) core. youtube.com The resulting dihydropyridines can be subsequently oxidized to the corresponding pyridine (B92270) derivatives if desired. wikipedia.org

The imidazole (B134444) ring system, a common motif in medicinal chemistry, can also be incorporated onto the this compound scaffold. A common method for imidazole synthesis involves the reaction of an α-haloketone with an amidine. wjpsonline.comorgsyn.org While this does not directly use a primary amine, this compound can be envisioned as a precursor to a necessary reagent. Alternatively, multicomponent reactions offer a more direct route. The Debus-Radziszewski imidazole synthesis, for example, condenses a dicarbonyl compound (like glyoxal), an aldehyde, and a primary amine in the presence of ammonia. wikipedia.org By employing this compound as the primary amine component in such a reaction, it is possible to construct substituted imidazole derivatives.

The following table summarizes potential heterocyclic derivatives of this compound synthesized via these methods.

Compound NameStarting MaterialsHeterocyclic RingSynthetic Method
1-(3-Fluorophenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)butan-2-amineThis compound, 2,5-HexanedionePyrrolePaal-Knorr Synthesis
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1-(1-(3-fluorophenoxy)butan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylateThis compound, 4-Chlorobenzaldehyde, Ethyl acetoacetateDihydropyridineHantzsch Synthesis
1-(1-(3-Fluorophenoxy)butan-2-yl)-2,4,5-triphenyl-1H-imidazoleThis compound, Benzil, Benzaldehyde, AmmoniaImidazoleDebus-Radziszewski
1-(3-Fluorophenoxy)-N-(3,4-diphenyl-1H-pyrrol-1-yl)butan-2-amineThis compound, 3,4-Diphenyl-2,5-hexanedionePyrrolePaal-Knorr Synthesis
Dimethyl 2,6-dimethyl-1-(1-(3-fluorophenoxy)butan-2-yl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateThis compound, Benzaldehyde, Methyl acetoacetateDihydropyridineHantzsch Synthesis

Metabolic Pathways and Biotransformation of 1 3 Fluorophenoxy Butan 2 Amine

Primary Metabolic Transformations of the Amine Functionality

The butan-2-amine side chain is a primary site for metabolic modification. Key transformations of the amine group in analogous compounds include N-oxidation and hydroxylation of the alkyl chain.

One of the significant metabolic pathways for amphetamine and its derivatives involves the formation of complexes with cytochrome P-450, which can be detected by their absorbance at 455 nm researchgate.net. This complex formation is often a result of the oxidation of the amine functionality. For secondary amines, metabolism can lead to the formation of a primary amine via N-dealkylation or a secondary hydroxylamine through N-hydroxylation nih.gov. As 1-(3-Fluorophenoxy)butan-2-amine is a primary amine, N-oxidation to a hydroxylamine or nitroso derivative is a plausible initial metabolic step.

Another key metabolic reaction for amphetamine-like structures is β-hydroxylation, the hydroxylation of the carbon atom beta to the amino group wikipedia.org. In the case of this compound, this would correspond to hydroxylation at the C1 position of the butane (B89635) chain, leading to the formation of a phenylpropanolamine-like metabolite. These β-hydroxylated metabolites are generally more polar and less able to cross the blood-brain barrier compared to their non-hydroxylated counterparts wikipedia.org.

Predicted Transformation Enzyme System Resulting Metabolite Significance
N-OxidationCytochrome P450Hydroxylamine/Nitroso derivativeFormation of reactive intermediates, potential for CYP450 inhibition.
β-HydroxylationDopamine (B1211576) β-hydroxylase1-(3-Fluorophenoxy)-2-aminobutanolIncreased polarity, altered pharmacological activity.

O-Phosphorylation Pathways

O-phosphorylation is a Phase II conjugation reaction that involves the addition of a phosphate group to a hydroxyl moiety. This process is catalyzed by kinases and can significantly alter the biological activity and pharmacokinetic properties of a molecule nih.govacs.org. For this compound, O-phosphorylation would not be a primary metabolic pathway for the parent compound as it lacks a hydroxyl group. However, if Phase I metabolism introduces a hydroxyl group, for instance through aromatic hydroxylation of the fluorophenoxy ring or β-hydroxylation of the side chain, the resulting hydroxylated metabolite could then be a substrate for O-phosphorylation. This would represent a secondary metabolic transformation, leading to a highly water-soluble phosphate monoester ready for excretion nih.govacs.org. The high functional group tolerance of some phosphorylation methods highlights their potential applicability to a wide range of bioactive molecules acs.orgresearchgate.net.

Aminomethylation and Mannich Reactions

Aminomethylation via the Mannich reaction is a synthetic organic reaction that forms a C-C bond by adding an aminomethyl group to an active hydrogen. It is a three-component reaction involving an aldehyde, an amine, and a compound with an acidic proton wikipedia.org. It is important to note that the Mannich reaction is a method used in chemical synthesis and is not a recognized pathway in the metabolic biotransformation of xenobiotics like this compound. Metabolic pathways for drugs typically involve enzymatic reactions such as oxidation, reduction, hydrolysis, and conjugation, rather than carbon-carbon bond formation through a Mannich-type mechanism.

Role of the Fluorophenoxy Moiety in Metabolism

The 3-fluorophenoxy moiety of the molecule is expected to significantly influence its metabolic fate. The presence and position of the fluorine atom on the aromatic ring can direct the sites of metabolism and affect the rate of biotransformation.

Fluorine substitution is a common strategy in drug design to enhance metabolic stability. The carbon-fluorine bond is very strong, and its presence can block metabolically labile positions, thus preventing enzymatic degradation at that site nih.govresearchgate.net. However, cytochrome P450 enzymes are capable of catalyzing the defluorination of aromatic compounds, although this is often a minor pathway manchester.ac.ukbohrium.comnih.govresearchgate.net. Studies on some fluorinated amphetamine analogs have suggested that in vivo defluorination may not be a major metabolic route nih.gov.

A more probable metabolic pathway for the fluorophenoxy ring is aromatic hydroxylation, catalyzed by CYP450 enzymes researchgate.netresearchgate.net. The fluorine atom, being an electron-withdrawing group, will influence the position of hydroxylation on the aromatic ring, likely directing it to the ortho or para positions relative to the phenoxy oxygen. The resulting fluorinated hydroxy-metabolites can then undergo Phase II conjugation reactions.

Structural Feature Influence on Metabolism Potential Metabolic Pathways
Fluorine Atom Blocks metabolism at the 3-position. Influences electronic properties of the aromatic ring.Aromatic hydroxylation at other positions. Defluorination (minor pathway).
Phenoxy Ether Linkage Potential site for cleavage.O-dealkylation (less common for aryl ethers).
Aromatic Ring Substrate for oxidation.Aromatic hydroxylation.

Involvement in Broader Amine and Amino Acid Metabolic Networks

Amphetamine and its analogs are known to exert their pharmacological effects by interacting with monoamine neurotransmitter systems. It is plausible that this compound could also influence these networks. Furthermore, studies have shown that amphetamines can affect the extracellular concentrations of various amino acids in the brain.

Systemic administration of amphetamine has been shown to increase the release of excitatory amino acids such as aspartic acid and glutamic acid, as well as glutamine, in the basal ganglia nih.gov. It has also been observed to increase GABA release in the striatum nih.gov. These effects are thought to be secondary to the primary action of amphetamine on dopamine release nih.gov. Given its structural similarity, this compound may indirectly modulate these amino acid neurotransmitter systems.

Influence on Endogenous Biochemical Pathways

The influence of amphetamine-like compounds on endogenous biochemical pathways extends to their potential interaction with key enzymes involved in amine metabolism. For instance, amphetamine can act as an inhibitor of dopamine β-hydroxylase, the enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862) and is also involved in the β-hydroxylation of amphetamine itself nih.gov.

Endogenous System Potential Interaction Consequence
Monoamine Neurotransmitters Altered release and reuptake.Modulation of dopaminergic, serotonergic, and noradrenergic signaling.
Excitatory Amino Acids Increased extracellular levels.Indirect modulation of glutamatergic pathways.
Inhibitory Amino Acids Increased extracellular GABA.Indirect modulation of GABAergic pathways.
Monoamine Oxidase (MAO) Potential for inhibition.Decreased degradation of endogenous amines.
Dopamine β-hydroxylase Potential for inhibition.Altered norepinephrine synthesis and its own metabolism.

Considerations for Biotransformation Processes

These Phase I metabolites would then be susceptible to Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. Potential Phase II pathways include glucuronidation or sulfation of the newly formed hydroxyl groups. As previously mentioned, O-phosphorylation is also a theoretical possibility for hydroxylated metabolites.

It is crucial to emphasize that this metabolic profile is predictive and based on the known metabolism of structurally similar compounds. In vitro studies using human liver microsomes and in vivo studies would be necessary to definitively identify the metabolites and quantify the relative importance of each metabolic pathway for this compound.

Advanced Analytical Methodologies in the Research of 1 3 Fluorophenoxy Butan 2 Amine

Spectroscopic Techniques for Advanced Structural Characterization

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 1-(3-Fluorophenoxy)butan-2-amine. By interacting with the molecule at various energy levels, these techniques provide a "fingerprint" that confirms its identity and structural features.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. As a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching of the aliphatic amine portion would likely appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-O-C (ether) linkage would produce a strong, characteristic stretch, typically between 1260-1000 cm⁻¹. Finally, the C-F bond from the fluorophenoxy group would have a characteristic absorption in the 1400-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the chemical environment of each proton. The protons on the aromatic ring would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The protons of the butyl chain would be located in the upfield region. The chemical shifts and splitting patterns would allow for the precise assignment of each proton, confirming the connectivity of the molecule. For instance, the protons on the carbon adjacent to the amine group would show a characteristic shift. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would produce a distinct signal. The aromatic carbons would resonate at higher chemical shifts (110-160 ppm) compared to the aliphatic carbons of the butane (B89635) chain (10-60 ppm). chemicalbook.comspectrabase.com The carbon bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF).

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would be characteristic of the structure, with common fragmentation pathways including the loss of the butyl group or cleavage adjacent to the amine or ether linkage. nih.govnist.govnist.gov

Table 1: Predicted Spectroscopic Data for this compound

Technique Functional Group/Structural Feature Expected Observation
IR Spectroscopy Primary Amine (N-H Stretch)Two bands at ~3400-3250 cm⁻¹ orgchemboulder.com
Aromatic C-H Stretch>3000 cm⁻¹
Aliphatic C-H Stretch<3000 cm⁻¹
Aromatic C=C Stretch~1600-1450 cm⁻¹
C-O-C (Ether) Stretch~1260-1000 cm⁻¹
C-F Stretch~1400-1000 cm⁻¹
¹H NMR Spectroscopy Aromatic Protons~6.5-8.0 ppm
Aliphatic Protons~0.9-4.0 ppm
N-H ProtonsVariable, ~0.5-5.0 ppm libretexts.org
¹³C NMR Spectroscopy Aromatic Carbons~110-160 ppm
Aliphatic Carbons~10-60 ppm chemicalbook.comspectrabase.com
Mass Spectrometry Molecular Ion (M⁺)Corresponding to the molecular weight
FragmentationCharacteristic peaks from bond cleavages

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from any impurities or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds. helsinki.fi For the analysis of this compound, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). chromatographyonline.comgoogle.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule will absorb UV light. chromatographyonline.com The retention time of the compound under specific chromatographic conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for accurate quantification. Derivatization with a UV-active or fluorescent tag can be used to enhance detection sensitivity if required. thermofisher.com

Gas Chromatography (GC): GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. helsinki.fi this compound may be amenable to GC analysis, potentially after derivatization to increase its volatility and improve peak shape. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing a high degree of confidence in the analytical results.

Table 2: Typical Chromatographic Conditions for the Analysis of Amines

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Stationary Phase C18 or C8 column chromatographyonline.comCapillary column with a non-polar or mid-polar stationary phase
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradient chromatographyonline.comInert gas (e.g., Helium, Nitrogen)
Detection UV-Vis Detector (e.g., at 254 nm) google.comFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Typical Application Purity determination, quantification, chiral separations google.comAnalysis of volatile impurities, quantification

Medicinal Chemistry and Drug Discovery Perspectives on 1 3 Fluorophenoxy Butan 2 Amine

Strategic Scaffold Utility in Drug Design

The 1-(3-Fluorophenoxy)butan-2-amine structure represents a valuable scaffold for drug design due to the distinct properties of its constituent parts. The phenoxybutan-2-amine core is a recognized pharmacophore in various biologically active molecules. The incorporation of a fluorine atom onto the phenyl ring further enhances its drug-like properties.

The key features of this scaffold include:

Fluorophenoxy Moiety: The presence of fluorine, a small and highly electronegative atom, can significantly influence a molecule's physicochemical properties. tandfonline.com It can enhance metabolic stability by strengthening the C-F bond compared to a C-H bond, increase membrane permeability, and improve binding affinity to target proteins. tandfonline.comnih.gov The meta-position of the fluorine atom on the phenyl ring specifically alters the electronic distribution and can influence receptor binding interactions.

Flexible Butanamine Chain: The four-carbon chain with a secondary amine provides a flexible linker that can orient the fluorophenoxy group into optimal binding pockets of a biological target. The amine group itself is a critical pharmacophoric feature, capable of forming hydrogen bonds and salt bridges, which are crucial for molecular recognition.

Chirality: The amine group at the second position of the butane (B89635) chain creates a chiral center. This allows for the synthesis of stereoisomers, which can exhibit different pharmacological activities and potencies, offering an avenue for developing highly selective drugs.

The combination of these features makes the this compound scaffold a promising starting point for developing new therapeutic agents. Its structure is analogous to moieties found in compounds targeting the central nervous system, where phenoxy amine structures are common.

Optimization Strategies for Potency, Efficacy, and Selectivity

Starting from the this compound scaffold, several optimization strategies can be employed to enhance its potency, efficacy, and selectivity for a specific biological target. These strategies involve systematic structural modifications to fine-tune the molecule's properties.

One common approach is the exploration of structure-activity relationships (SAR) by synthesizing a library of analogues. For instance, in the development of kinase inhibitors, modifications to similar scaffolds have led to significant improvements in potency. nih.gov

Table 1: Potential Optimization Strategies for this compound Analogues

Modification Site Strategy Potential Outcome Rationale
Phenyl Ring Introduction of additional substituents (e.g., chloro, methoxy)Enhanced binding affinity and selectivityAlters electronic properties and creates new interactions with the target protein. nih.gov
Varying the position of the fluorine atom (ortho, para)Modulated pKa and lipophilicityFine-tunes membrane permeability and target engagement. nih.gov
Amine Group Alkylation to form tertiary aminesIncreased lipophilicity and altered basicityCan improve blood-brain barrier penetration and modify receptor interactions.
Acylation to form amidesIntroduction of new hydrogen bond donors/acceptorsCan lead to novel binding modes and improved selectivity.
Alkyl Chain Varying the length of the carbon chainOptimized spatial orientation of the pharmacophoreEnsures optimal fit within the binding pocket of the target. nih.gov
Introducing branching on the chainIncreased metabolic stability and defined stereochemistryCan block sites of metabolic attack and enhance chiral recognition.

These optimization strategies, guided by computational modeling and in vitro screening, can systematically transform the lead scaffold into a highly potent and selective drug candidate.

Exploration of Novel Therapeutic Targets

The structural motifs within this compound suggest its potential utility across a range of therapeutic targets. The phenethylamine (B48288) substructure is a well-known scaffold in neuroscience, present in many neurotransmitters and neuromodulators. nih.gov

Potential Therapeutic Areas and Targets:

Neurological and Psychiatric Disorders: Compounds with amine functionalities are frequently investigated for their ability to modulate neurotransmitter systems, such as serotonin (B10506) and norepinephrine (B1679862) transporters. This makes the this compound scaffold a candidate for developing treatments for depression, anxiety, and other CNS disorders.

Oncology: The phenoxy-amino core can be found in various kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov Exploring the activity of this compound and its derivatives against a panel of kinases could uncover novel anticancer agents.

Infectious Diseases: Phenolic compounds have demonstrated antimicrobial properties. smolecule.com The unique electronic properties conferred by the fluorine atom could lead to derivatives with enhanced activity against bacteria or fungi.

Further biological screening of this compound and its derivatives is necessary to elucidate its specific biological effects and identify its primary therapeutic targets.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Beyond its potential as a bioactive scaffold, this compound is a valuable intermediate in organic synthesis. smolecule.com Primary and secondary amines are versatile functional groups that can participate in a wide array of chemical transformations.

Table 2: Synthetic Utility of this compound

Reaction Type Reagents/Conditions Product Type Application
N-Alkylation Alkyl halides, reductive amination with aldehydes/ketonesTertiary aminesSynthesis of more complex drug candidates with modified pharmacokinetic profiles.
N-Acylation Acyl chlorides, anhydridesAmidesCreation of diverse libraries for SAR studies; amides often exhibit improved stability.
Nucleophilic Substitution Epoxides, α,β-unsaturated carbonylsβ-amino alcohols, β-amino carbonylsIntroduction of new functional groups and chiral centers, expanding molecular diversity.
Coupling Reactions Carboxylic acids (amide bond formation)Amide-linked conjugatesAttachment to other molecules, such as peptides or targeting ligands.

The primary amine of this compound can be selectively functionalized, allowing for the construction of more elaborate molecules. This makes it a useful building block for creating libraries of compounds for high-throughput screening and for the synthesis of complex natural product analogues.

Future Research Directions and Emerging Opportunities in Fluorinated Amine Medicinal Chemistry

The field of fluorinated amine medicinal chemistry continues to expand, driven by the significant advantages that fluorine can impart to therapeutic molecules. enamine.net The strategic incorporation of fluorine is a key tactic in modern drug discovery, often leading to improved potency, selectivity, and pharmacokinetic profiles. nih.govenamine.net

Future research involving scaffolds like this compound is likely to focus on several key areas:

Development of Novel Fluorination Methods: New and more efficient methods for introducing fluorine and fluorinated groups into organic molecules will continue to broaden the scope of accessible chemical structures.

Exploration of Untapped Therapeutic Areas: The application of fluorinated amines to a wider range of diseases, including metabolic disorders and rare diseases, represents a significant growth area.

Advanced Drug Delivery Systems: Fluorinated amines can be incorporated into sophisticated drug delivery systems, such as antibody-drug conjugates or nanoparticle-based formulations, to enhance targeted delivery and reduce off-target effects.

PET Imaging: The use of 18F-labeled analogues of fluorinated amines as PET imaging agents is a growing field, enabling non-invasive diagnosis and the study of drug pharmacokinetics in real-time. tandfonline.com

The unique properties of fluorinated amines, exemplified by the potential of compounds like this compound, ensure that this class of molecules will remain a cornerstone of medicinal chemistry research for the foreseeable future.

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